![molecular formula C36H12F66NO4P B12835390 Ammonium Bis[PerfluoroHexadecylEthyl]Phosphate](/img/structure/B12835390.png)
Ammonium Bis[PerfluoroHexadecylEthyl]Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium Bis[PerfluoroHexadecylEthyl]Phosphate is a specialized chemical compound known for its unique properties and applications. This compound is characterized by the presence of perfluorinated alkyl chains, which impart significant hydrophobic and lipophobic characteristics. These properties make it valuable in various industrial and scientific applications, particularly in areas requiring non-stick, anti-corrosive, and high-performance materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium Bis[PerfluoroHexadecylEthyl]Phosphate typically involves the reaction of perfluorohexadecyl ethyl alcohol with phosphoric acid, followed by neutralization with ammonium hydroxide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. The general steps are as follows:
Esterification: Perfluorohexadecyl ethyl alcohol reacts with phosphoric acid to form the corresponding phosphate ester.
Neutralization: The phosphate ester is then neutralized with ammonium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction parameters are crucial to achieving the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium Bis[PerfluoroHexadecylEthyl]Phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although the perfluorinated chains are generally resistant to oxidation.
Substitution: The phosphate group can participate in substitution reactions, particularly with nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid and the corresponding alcohol.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizers such as potassium permanganate or ozone can be used for oxidation reactions.
Nucleophiles: Common nucleophiles like amines or thiols can be used in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis, with temperature control to optimize the reaction rate.
Major Products Formed
Oxidation: Oxidation may yield perfluorinated carboxylic acids and phosphoric acid derivatives.
Substitution: Substitution reactions can produce a variety of functionalized derivatives, depending on the nucleophile used.
Hydrolysis: Hydrolysis typically results in the formation of phosphoric acid and perfluorohexadecyl ethyl alcohol.
Aplicaciones Científicas De Investigación
Ammonium Bis[PerfluoroHexadecylEthyl]Phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the formulation of biocompatible coatings and materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its unique surface properties.
Industry: Utilized in the production of non-stick coatings, anti-corrosive materials, and high-performance lubricants.
Mecanismo De Acción
The mechanism of action of Ammonium Bis[PerfluoroHexadecylEthyl]Phosphate is primarily based on its ability to form stable, hydrophobic layers on surfaces. The perfluorinated chains create a barrier that repels water and other polar substances, while the phosphate group can interact with various substrates. This dual functionality makes it effective in applications requiring surface modification and protection.
Comparación Con Compuestos Similares
Similar Compounds
Ammonium Bis[PerfluoroOctylEthyl]Phosphate: Similar in structure but with shorter perfluorinated chains, leading to different physical properties.
Ammonium Bis[PerfluoroDecylEthyl]Phosphate: Another related compound with intermediate chain length and properties.
Uniqueness
Ammonium Bis[PerfluoroHexadecylEthyl]Phosphate stands out due to its longer perfluorinated chains, which provide superior hydrophobicity and thermal stability compared to its shorter-chain counterparts. This makes it particularly valuable in high-performance applications where extreme conditions are encountered.
Propiedades
Fórmula molecular |
C36H12F66NO4P |
|---|---|
Peso molecular |
1807.4 g/mol |
Nombre IUPAC |
azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecan-2-yl) phosphate |
InChI |
InChI=1S/C36H9F66O4P.H3N/c1-3(5(37,38)7(41,42)9(45,46)11(49,50)13(53,54)15(57,58)17(61,62)19(65,66)21(69,70)23(73,74)25(77,78)27(81,82)29(85,86)31(89,90)33(93,94)35(97,98)99)105-107(103,104)106-4(2)6(39,40)8(43,44)10(47,48)12(51,52)14(55,56)16(59,60)18(63,64)20(67,68)22(71,72)24(75,76)26(79,80)28(83,84)30(87,88)32(91,92)34(95,96)36(100,101)102;/h3-4H,1-2H3,(H,103,104);1H3 |
Clave InChI |
GMVNTLXXGIQUSS-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)([O-])OC(C)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12835314.png)
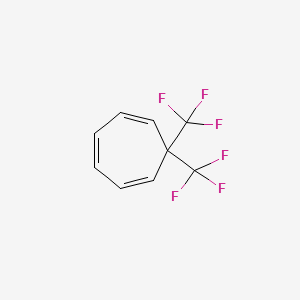


![(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone](/img/structure/B12835343.png)

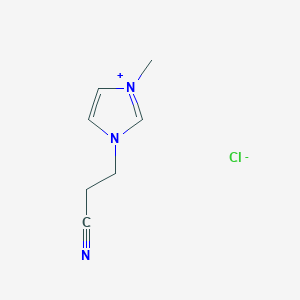
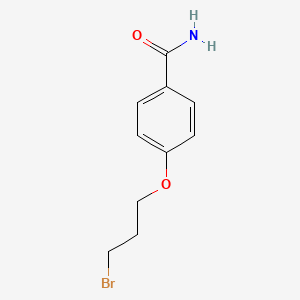
![rel-5-(((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)pentanoic acid](/img/structure/B12835366.png)

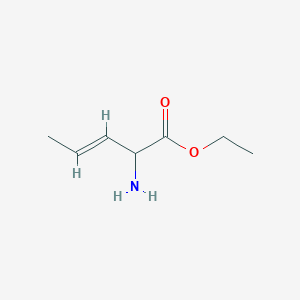

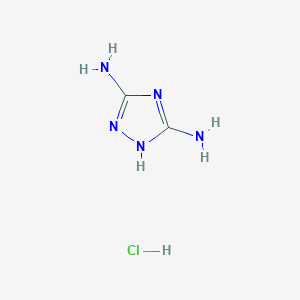
![(3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B12835384.png)
